molecular formula C10H10BrNO2 B2916839 7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one CAS No. 2445786-20-7

7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one

Cat. No.: B2916839
CAS No.: 2445786-20-7
M. Wt: 256.099
InChI Key: LNGBCFLMWJJIKL-UHFFFAOYSA-N
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Description

7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one (CAS: 53841-99-9) is a heterocyclic compound with a benzazepine backbone substituted by bromine at position 7 and a hydroxyl group at position 2. Its molecular formula is C₁₀H₁₀BrNO, and it has a molecular weight of 240.10 g/mol . The compound is commercially available at 97% purity and is utilized in pharmaceutical and chemical research due to its structural uniqueness, which may influence receptor binding and metabolic stability. The presence of both bromine (electron-withdrawing) and hydroxyl (electron-donating) groups creates distinct electronic effects, making it a valuable scaffold for drug discovery .

Properties

IUPAC Name

7-bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-7-2-3-8-6(5-7)1-4-9(13)10(14)12-8/h2-3,5,9,13H,1,4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGBCFLMWJJIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)NC(=O)C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide.

    Reaction with Polyphosphoric Acid: The starting material is added to heated melted polyphosphoric acid at 60°C with stirring. The reaction is insulated and allowed to proceed for 20 hours.

    Hydrolysis: The reaction mixture is then added dropwise to water to carry out hydrolysis.

    Purification: The crude product is washed, and then methanol and activated carbon are added for decolorization.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting cardiovascular diseases and hypertension.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s properties are influenced by its substituents and ring system. Below is a comparison with structurally related analogs:

Compound Name Molecular Formula Substituents Ring System Key Distinctions Reference
7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one C₁₀H₁₀BrNO 7-Bromo, 3-hydroxy Benzazepin-2-one Hydroxyl enhances H-bonding potential
7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one C₉H₉BrN₂O 7-Bromo Diazepin-2-one Additional nitrogen in ring; lower MW (239.09)
7-Chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one C₁₀H₁₀ClNO 7-Chloro Benzazepin-2-one Chlorine substitution reduces MW (195.65)
7-Bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one C₁₇H₁₄BrN₂O 7-Bromo, 5-phenyl Benzodiazepin-2-one Phenyl group increases lipophilicity
3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one C₁₀H₁₀BrNO 3-Bromo Benzazepin-2-one Bromine at position 3 alters steric effects

Key Observations :

  • Ring System Differences: The diazepine analog (C₉H₉BrN₂O) contains an additional nitrogen, which may enhance hydrogen-bonding interactions compared to the benzazepinone core .
  • Positional Isomerism : The 3-bromo isomer (CAS: MFCD03085918) demonstrates how bromine placement alters electronic and steric profiles, impacting reactivity and binding .
Pharmacological Implications
  • Benzodiazepine Analogs: The 7-bromo-5-phenyl-diazepinone (C₁₇H₁₄BrN₂O) may exhibit enhanced CNS activity due to the benzodiazepine scaffold’s historical relevance in anxiolytics .
  • Hydroxyl Group Impact: The 3-hydroxy substituent could mimic natural metabolites, improving bioavailability compared to non-hydroxylated analogs .

Biological Activity

7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one is a compound belonging to the benzazepine class, characterized by its unique heterocyclic structure. This compound exhibits potential biological activities that have garnered interest in medicinal chemistry and pharmacology. Understanding its biological activity involves examining its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrN2O, with a molecular weight of approximately 240.12 g/mol. The presence of the bromine atom and hydroxyl group significantly influences its chemical reactivity and biological interactions.

Target Interactions

The specific biological targets for this compound are not fully elucidated; however, compounds in the benzazepine class are known to interact with various biological receptors and enzymes. These interactions may modulate pathways associated with cardiovascular health, neurological function, and inflammatory responses .

Biochemical Pathways

Benzazepines have been shown to influence several biochemical pathways:

  • Cardiovascular Diseases : Modulation of pathways related to blood pressure regulation and heart function.
  • Neurological Disorders : Potential neuroprotective effects through interaction with neurotransmitter systems.
  • Inflammation : Inhibition of pro-inflammatory mediators .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial effects against various pathogens.

Antifungal Activity : It has shown potential antifungal properties in laboratory assays.

Neuroprotective Effects : The compound is being investigated for its ability to protect neuronal cells from apoptosis and degeneration .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, it is anticipated that its powder form at room temperature allows for oral administration. Further studies are necessary to determine absorption rates, metabolism, and excretion pathways .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound:

  • Synthesis Methodology :
    • The compound is synthesized from 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide using polyphosphoric acid under controlled conditions.
  • Biological Assays :
    • Various in vitro assays have been conducted to assess the antibacterial and antifungal activities of the compound. Results indicate significant inhibition zones against certain bacterial strains .
  • Neuroprotective Studies :
    • In a study assessing neuroprotective effects against oxidative stress-induced apoptosis in neuronal cell lines, this compound demonstrated a reduction in cell death rates compared to controls .

Comparative Analysis with Similar Compounds

Compound NameSimilarity IndexUnique Features
7-Bromo-3-hydroxy-2,3,4,5-tetrahydro-1H-benzazepin-2-one0.76Hydroxy group instead of amino
6-Bromo-3,4-dihydroquinolin-2(1H)-one0.74Different ring structure
BenazeprilN/AAntihypertensive drug derived from similar precursors

The uniqueness of this compound lies in its specific combination of functional groups which may confer distinct biological activities compared to structurally similar compounds .

Q & A

Q. Why do biological activity results vary across studies using this compound?

  • Methodological Answer :
  • Assay Conditions : Standardize cell lines (e.g., HEK293 for GABA receptors) and incubation times .
  • Batch Variability : Ensure consistent synthesis protocols and characterize each batch via LC-MS .

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